molecular formula C21H33NO9 B606520 Cbz-N-amido-PEG5-acid CAS No. 1347750-74-6

Cbz-N-amido-PEG5-acid

Cat. No. B606520
M. Wt: 443.49
InChI Key: XDNKBFYOBNNSEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cbz-N-amido-PEG5-acid is a PEG derivative containing a CBZ-protected amino group and a terminal carboxylic acid . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond . The hydrophilic PEG spacer increases solubility in aqueous media .


Synthesis Analysis

The terminal carboxylic acid of Cbz-N-amido-PEG5-acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond . A practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions has been described . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .


Molecular Structure Analysis

Cbz-N-amido-PEG5-acid has a molecular weight of 443.5 g/mol . Its molecular formula is C21H33NO9 . It contains total 64 bond(s); 31 non-H bond(s), 8 multiple bond(s), 21 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 (thio-) carbamate(s) (aliphatic), 1 hydroxyl group(s) .


Chemical Reactions Analysis

The terminal carboxylic acid of Cbz-N-amido-PEG5-acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond . The protected amine can be deprotected by acidic conditions .


Physical And Chemical Properties Analysis

Cbz-N-amido-PEG5-acid is a PEG derivative with a molecular weight of 443.5 g/mol . Its molecular formula is C21H33NO9 . The hydrophilic PEG spacer increases solubility in aqueous media .

Scientific Research Applications

“Cbz-N-amido-PEG5-acid” is a PEG derivative containing a CBZ-protected amino group and a terminal carboxylic acid . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . The hydrophilic PEG spacer increases solubility in aqueous media . The protected amine can be deprotected under acidic conditions .

This compound is commonly used in the field of drug delivery . It can also be used in the synthesis of a series of PROTACs , which are small molecules that target proteins for degradation and are used in the field of proteomics research .

Safety And Hazards

Cbz-N-amido-PEG5-acid is not classified as a hazard . In case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In case of eye contact, immediately wash skin with copious amounts of water for at least 15 minutes . Assure adequate flushing of the eyes by separating the eyelids with fingers . If irritation persists, seek medical attention . In case of inhalation, remove to fresh air . In severe cases or if symptoms persist, seek medical attention . In case of ingestion, wash out mouth with copious amounts of water for at least 15 minutes . Seek medical attention .

Future Directions

Cbz-N-amido-PEG5-acid is a PEG derivative that can be used in the synthesis of a series of PROTACs . It is commonly used in drug delivery .

properties

IUPAC Name

3-[2-[2-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33NO9/c23-20(24)6-8-26-10-12-28-14-16-30-17-15-29-13-11-27-9-7-22-21(25)31-18-19-4-2-1-3-5-19/h1-5H,6-18H2,(H,22,25)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDNKBFYOBNNSEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cbz-N-amido-PEG5-acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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